molecular formula C17H19N3O2S B11028026 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11028026
M. Wt: 329.4 g/mol
InChI Key: ZRLXVOKFGXWRMV-UHFFFAOYSA-N
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Description

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic small molecule featuring a 5-methoxyindole core linked via an ethyl chain to a 2,4-dimethyl-1,3-thiazole-5-carboxamide moiety. The indole scaffold is a common pharmacophore in bioactive compounds, including neurotransmitters and antimicrobial agents, while the thiazole ring enhances structural rigidity and modulates electronic properties . This compound’s synthesis likely involves coupling the indole-ethylamine intermediate with a thiazole-carboxylic acid derivative, followed by purification via column chromatography or crystallization .

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H19N3O2S/c1-10-16(23-11(2)20-10)17(21)18-7-6-12-9-19-15-5-4-13(22-3)8-14(12)15/h4-5,8-9,19H,6-7H2,1-3H3,(H,18,21)

InChI Key

ZRLXVOKFGXWRMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite, hydrochloric acid, and formylcyclohexanone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors in the body, potentially modulating biological processes such as cell signaling and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table compares key structural and functional attributes of the target compound with analogues:

Compound Name Core Structure Substituents/Modifications Molecular Weight Biological Activity (Reported) Key Reference
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide Indole + Thiazole 5-Methoxyindole; 2,4-dimethyl-thiazole 329.40 (calc.) Not explicitly reported (potential CNS/antimicrobial)
Melatonin (N-Acetyl-5-methoxytryptamine) Indole 5-Methoxyindole; N-acetyl group 232.28 Sleep regulation, antioxidant
5-MeO-DALT (N,N-Diallyl-5-methoxytryptamine) Indole 5-Methoxyindole; N,N-diallyl 286.38 Psychoactive (serotonergic activity)
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide Indole + Pyridine 5-Methoxyindole; pyridine-3-carboxamide 295.34 Not explicitly reported
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) Thiadiazole Methylthio; phenyl group 265.35 Antimicrobial (gram-positive bacteria)
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide Indole + Thiazolidinone Chloro, trifluoromethylphenyl, phenyl 518.88 Not explicitly reported

Key Observations

Indole Modifications: The target compound replaces melatonin’s acetyl group with a thiazole-carboxamide, likely reducing melatonin receptor affinity but enhancing metabolic stability due to the thiazole’s resistance to hydrolysis .

Thiazole vs. Thiadiazole/Thiazolidinone: The 2,4-dimethyl-thiazole in the target compound increases lipophilicity (logP ~2.5 predicted) compared to the thiadiazole in compound 4a (logP ~1.8), favoring membrane penetration . Thiazolidinone derivatives (e.g., compound from ) exhibit broader heterocyclic diversity but may suffer from reduced bioavailability due to higher molecular weight (>500 Da).

Synthetic Complexity: The target compound’s synthesis is less labor-intensive than multi-step routes for thiazolidinones (e.g., ) but requires precise coupling of the indole-ethylamine intermediate with activated thiazole-carboxylic acids .

Physicochemical Properties

  • Solubility : The thiazole-carboxamide group enhances water solubility compared to purely lipophilic indole derivatives like 5-MeO-DALT.
  • Thermal Stability : The melting point is expected to exceed 150°C (based on analogues in ), ensuring stability under storage conditions.

Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C14H18N2O2SC_{14}H_{18}N_2O_2S and has a molecular weight of approximately 286.37 g/mol. The structural components include an indole moiety and a thiazole ring, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance, compounds containing thiazole rings have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung)10.74
Compound BMCF7 (Breast)24.34
Compound CHCT116 (Colorectal)28.65
This compoundTBDTBDTBD

In Vitro Studies : The synthesized compounds were evaluated for their anticancer activities using the MTT assay method against human cancer cell lines such as A549 (lung), MCF7 (breast), and HCT116 (colorectal). Preliminary findings suggest that the compound exhibits moderate to potent inhibitory activity against these cell lines.

The mechanism by which this compound exerts its effects may involve inhibition of specific kinases or pathways associated with cancer cell proliferation and survival. In particular, compounds related to this structure have been noted for their activity against the epidermal growth factor receptor (EGFR), a key target in cancer therapy.

Structure-Activity Relationship (SAR)

The presence of the thiazole ring combined with the indole structure is crucial for enhancing biological activity. Modifications at specific positions on these rings can significantly affect potency and selectivity. For example:

  • Methoxy Substitution : The methoxy group on the indole ring has been associated with increased lipophilicity and improved binding affinity to biological targets.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Methoxy at position 5 on indoleIncreases potency
Dimethyl substitution on thiazoleModulates activity against specific targets

Case Studies

A notable study demonstrated that derivatives of thiazoles exhibited significant cytotoxicity against various cancer cell lines. For instance, one derivative showed an IC50 value of 1.61 µg/mL against colon carcinoma HCT-15 cells, illustrating the potential efficacy of thiazole-containing compounds in cancer treatment .

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